REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:14]2[N:15]=[C:16]([S:19][CH3:20])[N:17]=[CH:18][C:13]=2[S:12][C:11]=1[C:21]([O:23][CH3:24])=[O:22])[CH3:2].B1([O-])OO1.[OH2:29].[OH2:30].O.O.[Na+]>C(O)(=O)C.O>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:14]2[N:15]=[C:16]([S:19]([CH3:20])(=[O:30])=[O:29])[N:17]=[CH:18][C:13]=2[S:12][C:11]=1[C:21]([O:23][CH3:24])=[O:22])[CH3:2] |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC=C1)C1=C(SC2=C1N=C(N=C2)SC)C(=O)OC
|
Name
|
|
Quantity
|
634 mg
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by analogy to the method
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
by adding solid potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
This crude is purified on 40 g of silica, elution
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC=C1)C1=C(SC2=C1N=C(N=C2)S(=O)(=O)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 296 mg | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |